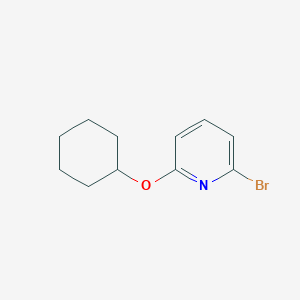

2-Bromo-6-(cyclohexyloxy)pyridine

Description

2-Bromo-6-(cyclohexyloxy)pyridine is a brominated pyridine derivative featuring a cyclohexyl ether substituent at the 6-position. These analogs are pivotal in pharmaceutical and agrochemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where bromine acts as a leaving group .

Properties

Molecular Formula |

C11H14BrNO |

|---|---|

Molecular Weight |

256.14 g/mol |

IUPAC Name |

2-bromo-6-cyclohexyloxypyridine |

InChI |

InChI=1S/C11H14BrNO/c12-10-7-4-8-11(13-10)14-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2 |

InChI Key |

ZSQBTTSZHOFWNJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)OC2=NC(=CC=C2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

2-Bromo-6-(trifluoromethyl)pyridine

- Structure : Bromine at C2, trifluoromethyl (-CF₃) at C6.

- Properties : Molecular formula C₆H₃BrF₃N (MW: 225.99), melting point 49–50°C, ≥99% purity .

- Applications : High electron-withdrawing -CF₃ group enhances reactivity in nucleophilic substitutions. Used in fluorinated drug intermediates and agrochemicals.

2-Bromo-6-methoxypyridine

- Structure : Methoxy (-OCH₃) at C6.

- Properties : CAS 40473-07-2; methoxy group is electron-donating, reducing electrophilicity compared to -CF₃ analogs.

- Applications : Intermediate in ligand synthesis for catalysis. Reactivity modulated by -OCH₃’s ortho-directing effects .

- Safety : GHS-compliant protocols; avoid inhalation and skin contact .

2-Bromo-6-(bromomethyl)pyridine

- Structure : Bromomethyl (-CH₂Br) at C6.

- Properties : CAS 83004-10-8; dual bromine sites enable bifunctional reactivity (e.g., alkylation and cross-coupling).

- Applications : Key intermediate in polymer chemistry and bioactive molecule synthesis.

- Market : Global production peaked in 2020–2025, driven by demand for halogenated intermediates .

- Safety : Severe hazards due to dual bromine; requires respiratory protection and encapsulated suits .

3-Amino-2-bromo-6-methoxypyridine

- Structure: Amino (-NH₂) at C3, methoxy at C6.

- Properties : Enhanced solubility in polar solvents due to -NH₂.

- Applications: Building block for antimalarial and antiviral agents. Amino group facilitates further functionalization .

2-Bromo-6-(difluoromethoxy)pyridine

2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine

- Structure : Bromopyridinyl ether at C6.

- Properties : CAS 1065484-65-2; discontinued due to synthetic complexity.

- Applications: Potential in dimeric ligand systems for metal-organic frameworks (MOFs) .

Data Tables

Table 1: Structural and Physical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Substituent |

|---|---|---|---|---|---|

| 2-Bromo-6-(trifluoromethyl)pyridine | 189278-27-1 | C₆H₃BrF₃N | 225.99 | 49–50 | -CF₃ |

| 2-Bromo-6-methoxypyridine | 40473-07-2 | C₆H₆BrNO | 202.03 | Not reported | -OCH₃ |

| 2-Bromo-6-(bromomethyl)pyridine | 83004-10-8 | C₆H₅Br₂N | 274.92 | Not reported | -CH₂Br |

| 2-Bromo-6-(difluoromethoxy)pyridine | 135795-46-9 | C₆H₄BrF₂NO | 223.00 | Not reported | -OCF₂H |

Research Findings

- Reactivity Trends : Electron-withdrawing groups (e.g., -CF₃, -Br) enhance electrophilicity at C2, facilitating cross-coupling reactions. Ether substituents (-OCH₃, -OCyclohexyl) moderate reactivity but improve solubility .

- Synthetic Utility : 2-Bromo-6-(difluoromethoxy)pyridine was critical in synthesizing morpholine derivatives for kinase inhibitors, demonstrating the role of fluorinated ethers in drug design .

- Safety Considerations: Bromomethyl and dibromo derivatives require stringent safety protocols due to acute toxicity risks, whereas methoxy and amino analogs pose milder hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.